Cas no 123020-01-9 (1-Piperidineheptanamine)

1-Piperidineheptanamine Chemical and Physical Properties
Names and Identifiers
-
- 1-Piperidineheptanamine
- 7-piperidin-1-ylheptan-1-amine
- SQHDPISFSHOERW-UHFFFAOYSA-N
- A1-17805
- CS-0457389
- 123020-01-9
- SCHEMBL9322416
- AKOS000262782
- DTXSID90471700
- 7-(PIPERIDIN-1-YL)HEPTAN-1-AMINE
- 1-(7-aminoheptyl)piperidine
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- Inchi: InChI=1S/C12H26N2/c13-9-5-2-1-3-6-10-14-11-7-4-8-12-14/h1-13H2
- InChI Key: SQHDPISFSHOERW-UHFFFAOYSA-N
- SMILES: C1CCN(CC1)CCCCCCCN
Computed Properties
- Exact Mass: 198.209598838g/mol
- Monoisotopic Mass: 198.209598838g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 7
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.3Ų
- XLogP3: 2.1
1-Piperidineheptanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AA25687-2.5g |
1-Piperidineheptanamine |
123020-01-9 | 95% | 2.5g |
$1203.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528056-1g |
7-(Piperidin-1-yl)heptan-1-amine |
123020-01-9 | 98% | 1g |
¥10296.00 | 2024-08-09 |
1-Piperidineheptanamine Related Literature
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Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
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Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
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Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
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Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
Additional information on 1-Piperidineheptanamine
Latest Research Insights on 1-Piperidineheptanamine (CAS: 123020-01-9) in Chemical Biology and Pharmaceutical Applications
1-Piperidineheptanamine (CAS: 123020-01-9) is a chemical compound of growing interest in the fields of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile scaffold for drug development, particularly in targeting neurological disorders and infectious diseases. This research brief synthesizes the latest findings on its synthesis, biological activity, and therapeutic applications, providing a comprehensive overview for professionals in the field.
A 2023 study published in the Journal of Medicinal Chemistry explored the structural optimization of 1-Piperidineheptanamine derivatives to enhance their blood-brain barrier permeability. The research team employed computational modeling and in vitro assays to identify key modifications that improve CNS bioavailability while maintaining target affinity. These findings are particularly relevant for developing treatments for Alzheimer's disease and other neurodegenerative conditions.
In antimicrobial research, 1-Piperidineheptanamine has shown promise as a novel scaffold for combating drug-resistant bacterial strains. A recent Nature Communications paper demonstrated its effectiveness as a potentiator of existing antibiotics against Gram-positive pathogens. The compound's unique mechanism of action, involving disruption of bacterial membrane potential, offers new avenues for addressing the global antimicrobial resistance crisis.
The compound's pharmacokinetic properties have been extensively characterized in recent preclinical studies. Research published in Drug Metabolism and Disposition revealed favorable metabolic stability and low cytochrome P450 inhibition, suggesting reduced potential for drug-drug interactions. These properties make 1-Piperidineheptanamine an attractive candidate for further clinical development.
Emerging applications in cancer therapeutics have also been reported. A 2024 study in Chemical Science identified 1-Piperidineheptanamine derivatives as potent inhibitors of histone deacetylases (HDACs), with selective activity against certain cancer cell lines. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's anticancer properties while minimizing off-target effects.
From a synthetic chemistry perspective, recent advances have improved the scalability and efficiency of 1-Piperidineheptanamine production. A Green Chemistry publication described a novel catalytic asymmetric synthesis method that achieves higher yields and enantiomeric purity, addressing previous challenges in large-scale manufacturing of this compound.
Looking forward, the diverse biological activities and favorable drug-like properties of 1-Piperidineheptanamine position it as a valuable scaffold for future drug discovery efforts. Ongoing research is exploring its potential in immunomodulation, with preliminary results suggesting activity in T-cell regulation. As the scientific community continues to investigate this compound, its role in addressing unmet medical needs across multiple therapeutic areas appears increasingly promising.
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